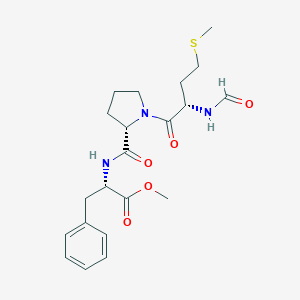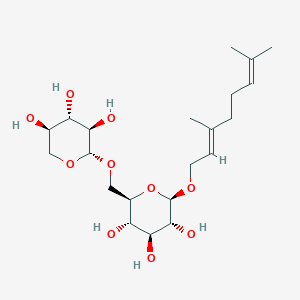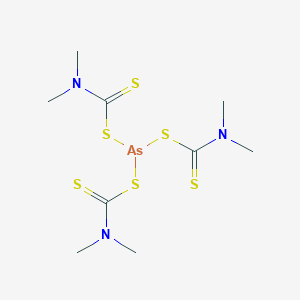
1H-Pyrazole-3,5-dimethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3,5-dimethanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrazole family and is commonly used in the synthesis of other chemicals. In
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3,5-dimethanamine is not well understood. However, studies have suggested that it may act as a potential inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the regulation of neurotransmitters in the brain, and their inhibition has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Biochemical and Physiological Effects
1H-Pyrazole-3,5-dimethanamine has been shown to exhibit various biochemical and physiological effects. Studies have suggested that it may have potential anti-inflammatory and analgesic effects. Additionally, it has been shown to exhibit potential antitumor activity in certain cancer cell lines. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
1H-Pyrazole-3,5-dimethanamine has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis, which makes it readily available for use in various research applications. Additionally, it has been shown to exhibit potential therapeutic applications, making it a promising compound for drug development. However, one of the limitations is its low solubility in water, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for research involving 1H-Pyrazole-3,5-dimethanamine. One area of research could focus on the development of pyrazole-based ligands for use in medicinal chemistry. These ligands have potential applications in the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of 1H-Pyrazole-3,5-dimethanamine and its potential therapeutic applications. Finally, research could focus on developing new synthesis methods for this compound to improve its solubility and ease of use in experimental setups.
Conclusion
In conclusion, 1H-Pyrazole-3,5-dimethanamine is a promising compound with potential applications in various fields, including medicinal chemistry and biological imaging. Its ease of synthesis and potential therapeutic applications make it a promising compound for future research. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
1H-Pyrazole-3,5-dimethanamine can be synthesized using various methods. One of the commonly used methods involves the reaction of 3,5-dimethoxybenzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with formaldehyde and sodium hydroxide to yield 1H-Pyrazole-3,5-dimethanamine. Other methods involve the reaction of 3,5-dimethoxybenzaldehyde with different hydrazine derivatives.
Applications De Recherche Scientifique
1H-Pyrazole-3,5-dimethanamine has found various applications in scientific research. It has been used as a starting material in the synthesis of other chemicals, including pyrazole-based ligands, which have potential applications in the field of medicinal chemistry. Pyrazole-based ligands have been shown to exhibit anticancer, antiviral, and antibacterial activities. Additionally, 1H-Pyrazole-3,5-dimethanamine has been used as a building block in the synthesis of fluorescent dyes, which have potential applications in biological imaging.
Propriétés
Numéro CAS |
144693-57-2 |
|---|---|
Nom du produit |
1H-Pyrazole-3,5-dimethanamine |
Formule moléculaire |
C5H10N4 |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
[3-(aminomethyl)-1H-pyrazol-5-yl]methanamine |
InChI |
InChI=1S/C5H10N4/c6-2-4-1-5(3-7)9-8-4/h1H,2-3,6-7H2,(H,8,9) |
Clé InChI |
SROLPISZZRIWCU-UHFFFAOYSA-N |
SMILES |
C1=C(NN=C1CN)CN |
SMILES canonique |
C1=C(NN=C1CN)CN |
Synonymes |
1H-Pyrazole-3,5-dimethanamine(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)



![4-[[(4-Fluorophenyl)imino]methyl]-phenol](/img/structure/B121771.png)






